molecular formula C5H5ClS B1266113 2-(Chloromethyl)thiophene CAS No. 765-50-4

2-(Chloromethyl)thiophene

Cat. No.: B1266113
CAS No.: 765-50-4
M. Wt: 132.61 g/mol
InChI Key: FUOHKPSBGLXIRL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thiophene is an organic compound with the molecular formula C5H5ClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Chloromethylation of Thiophene via Formaldehyde and Hydrochloric Acid

This traditional method involves reacting thiophene with formaldehyde and hydrochloric acid under controlled conditions.

Reaction Mechanism

The process proceeds via electrophilic aromatic substitution, where hydrochloric acid generates chloromethyl intermediates (e.g., HCOH·HCl), which attack the thiophene ring. Key parameters include:

  • Temperature : 0–10°C (optimal for minimizing side reactions).
  • Additives : Keto compounds (e.g., methyl isobutyl ketone) improve selectivity by stabilizing intermediates.

Experimental Data

Parameter Value Source
Starting Material Thiophene + Formaldehyde
Chlorinating Agent Concentrated HCl / HCl gas
Additive Methyl isobutyl ketone (1:2.6)
Yield 61–81%
Major By-Products 2,5-Dichloromethylthiophene, bis-thienyl methane

Procedure :

  • Thiophene is mixed with a keto compound and cooled to 0–10°C.
  • Formaldehyde and HCl are added, followed by HCl gas saturation.
  • The mixture is neutralized with K₂CO₃, and the organic phase is separated.

Advantages :

  • Scalable for industrial use.
  • Compatible with continuous flow processes.

Limitations :

  • Low purity due to bis-thienyl by-products.
  • Requires distillation or chromatography for purification.

Methanesulfonyl Chloride-Mediated Chlorination

This modern method converts 2-thiophenemethanol to 2-(chloromethyl)thiophene using methanesulfonyl chloride.

Reaction Mechanism

The reaction involves nucleophilic substitution, where the hydroxyl group in 2-thiophenemethanol is replaced by a chloromethyl group.

Experimental Data

Parameter Value Source
Starting Material 2-Thiophenemethanol
Reagents MsCl, DIEA (base)
Solvent Dichloromethane (DCM)
Temperature 0–20°C
Yield 75% (203 mg from 1.75 mmol)
Purity High (light brown oil)

Procedure :

  • 2-Thiophenemethanol (200 mg) and DIEA (453 mg) are dissolved in DCM (5 mL).
  • MsCl (163 μL) is added at 0°C, and the mixture is warmed to RT.
  • The organic layer is washed with NH₄Cl, H₂O, and NaHCO₃, then dried and concentrated.

Advantages :

  • High yield and purity with minimal by-products.
  • Short reaction time (2 hours).

Limitations :

  • Limited scalability due to use of DIEA and DCM.
  • Requires anhydrous conditions.

Comparative Analysis of Methods

Factor Chloromethylation (HCl/Formaldehyde) Methanesulfonyl Chloride Method
Yield 61–81% 75%
Purity Moderate (requires purification) High
Scalability High Low
By-Products Bis-thienyl derivatives, polymers Minimal
Reaction Time Several hours 2 hours

Optimization Strategies

  • Additive Use :
    • Keto compounds (e.g., methyl isobutyl ketone) reduce bis-thienyl by-products by stabilizing intermediates.
  • Phase Transfer Catalysis :
    • Tetrabutylammonium bromide improves conversion to nitrile derivatives post-chlorination.
  • Temperature Control :
    • Reactions below 10°C minimize polymerization and side reactions.

Industrial and Laboratory Applications

  • Pharmaceuticals : Used to synthesize antipsychotic agents (e.g., olanzapine derivatives).
  • Materials Science : Precursor for conductive polymers via oxidation or coupling reactions.

Scientific Research Applications

Physical Properties

  • Molecular Weight: 134.61 g/mol
  • Boiling Point: Approximately 175°C
  • State: Colorless oily liquid
  • Reactivity: Electrophilic nature due to the chloromethyl group enhances its reactivity in nucleophilic substitution reactions.

Chemistry

Building Block for Synthesis:
2-(Chloromethyl)thiophene serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are significant in the development of:

  • Organic semiconductors
  • Conductive polymers

Biology

Synthesis of Bioactive Molecules:
The compound is instrumental in synthesizing biologically active molecules, including potential pharmaceuticals with:

  • Antimicrobial properties
  • Anti-inflammatory effects

Mechanism of Action:
The electrophilic nature of the chloromethyl group allows it to interact with various biomolecules, potentially inhibiting enzymes involved in critical metabolic pathways.

Medicine

Drug Development:
Ongoing research explores the use of this compound as a precursor for drugs targeting:

  • Cancer
  • Infectious diseases

Industry

Material Production:
In the industrial sector, this compound is utilized in producing materials for:

  • Organic light-emitting diodes (OLEDs)
  • Organic field-effect transistors (OFETs)

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Comparative studies have shown its efficacy against various strains, including resistant bacteria:

ActivityTarget OrganismsIC50 Values
AntibacterialE. coli, S. aureusVaries by derivative
AntifungalC. albicans, A. nigerVaries by derivative

Case Studies

  • Antibacterial Activity:
    A study reported that derivatives similar to this compound demonstrated significant antibacterial properties against E. coli and S. aureus, indicating effective inhibition at low concentrations.
  • Antifungal Activity:
    Another investigation highlighted promising antifungal activity against Candida species, suggesting that structural modifications could enhance efficacy.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)thiophene depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific derivative and its target .

Biological Activity

2-(Chloromethyl)thiophene, with the chemical formula C5_5H5_5ClS, is a heterocyclic compound featuring a thiophene ring substituted with a chloromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The following sections provide an overview of its biological activity, including relevant studies, mechanisms of action, and comparative analyses with related compounds.

This compound is characterized by its electrophilic nature due to the presence of the chloromethyl group, which enhances its reactivity in various chemical reactions. This reactivity is pivotal for its biological applications, as it allows for interactions with biomolecules.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential antibacterial and antifungal properties. Research indicates that compounds with similar structures often exhibit significant biological effects, making this compound a candidate for further investigation.

Antibacterial and Antifungal Properties

Studies have suggested that this compound exhibits notable antibacterial and antifungal activity. For instance, compounds structurally related to this thiophene derivative have demonstrated efficacy against various bacterial strains, including resistant strains, indicating a potential role in addressing antibiotic resistance.

Activity Target Organisms IC50 Values
AntibacterialE. coli, S. aureusVaries by derivative
AntifungalC. albicans, A. nigerVaries by derivative

Case Studies

  • Antibacterial Activity : A study focusing on the synthesis of thiophene derivatives found that compounds similar to this compound exhibited significant antibacterial properties against E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations .
  • Antifungal Activity : Another study reported that derivatives of this compound showed promising antifungal activity against Candida species, suggesting that modifications to the thiophene structure could enhance efficacy .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the chloromethyl group facilitates nucleophilic attack by biological targets, leading to disruption of cellular processes. Similar halogenated compounds have been shown to interfere with DNA replication and protein synthesis in microbial cells .

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

Compound Name Structural Features Biological Activity
4-Bromo-2-(chloromethyl)thiopheneBromine and chloromethyl substitutionsEnhanced reactivity; potential antibacterial activity
3-Bromo-2-(chloromethyl)thiopheneDifferent regioselectivityVaried antimicrobial efficacy
5-Chloro-2-methylthiopheneMethyl group instead of chloromethylExhibits different electronic properties

These comparisons illustrate how structural modifications can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)thiophene, and how should experimental procedures be optimized for reproducibility?

  • Methodological Answer : A common synthesis route involves the chloromethylation of thiophene derivatives using reagents like formaldehyde and HCl under controlled conditions. For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 thiophene derivative to chloromethylating agent) and reaction temperatures (typically 60–80°C) are strictly maintained. Characterization should include 1H^1H-NMR to confirm the chloromethyl group (δ 4.5–5.0 ppm) and GC-MS for purity analysis. Always cite prior synthetic protocols and validate yields against published data to ensure consistency .

Q. What analytical techniques are critical for characterizing this compound, and how should discrepancies in spectral data be addressed?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify the chloromethyl (-CH2 _2Cl) group and thiophene ring protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 132 for C5 _5H5 _5ClS) and fragmentation patterns.
  • IR Spectroscopy : Detect C-Cl stretching vibrations (~600–800 cm1 ^{-1}).
    Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or solvent effects. Re-run analyses under standardized conditions and cross-reference with databases like NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

Properties

IUPAC Name

2-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOHKPSBGLXIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227307
Record name 2-(Chloromethyl)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-50-4
Record name 2-(Chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Chloromethyl)thiophene
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Record name 2-(Chloromethyl)thiophene
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Record name 2-(chloromethyl)thiophene
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Record name 2-(CHLOROMETHYL)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2-(Chloromethyl)thiophene

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